5-Bromo-2-fluoro-3-methoxybenzoic acid
Description
BenchChem offers high-quality 5-Bromo-2-fluoro-3-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-fluoro-3-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-fluoro-3-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHNUHQHQVUAGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1F)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of 5-Bromo-2-fluoro-3-methoxybenzoic acid
Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 5-Bromo-2-fluoro-3-methoxybenzoic Acid
Executive Summary
5-Bromo-2-fluoro-3-methoxybenzoic acid (CAS: 1782260-95-0) represents a high-value "trisubstituted" aromatic scaffold in medicinal chemistry. Unlike simple benzoic acids, this compound offers a unique triad of functionalities: an ortho-fluorine for metabolic stability and conformational restriction, a meta-methoxy group for solubility modulation, and a para-positioned bromine (relative to the fluorine) acting as a versatile synthetic handle.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic accessibility, and characterization protocols.[1] It is designed to move beyond basic vendor data, offering researchers the "why" and "how" behind handling this intermediate in high-throughput lead optimization.
Molecular Architecture & Electronic Profile
The utility of this compound lies in the specific arrangement of its substituents. Understanding the electronic push-pull mechanisms is critical for predicting reactivity and solubility.
-
C1 (Carboxyl): The primary anchor.[1] The acidity is enhanced by the ortho-fluorine (inductive effect,
), making it more acidic than unsubstituted benzoic acid. -
C2 (Fluorine): Serves two roles:
-
Metabolic Blockade: Prevents oxidative metabolism at the electron-rich ortho position.[1]
-
Conformational Lock: Through electrostatic repulsion with the carboxyl carbonyl oxygen, it forces the carboxyl group out of planarity or locks it in a specific rotamer, influencing binding affinity in protein pockets.[1]
-
-
C3 (Methoxy): Provides a weak electron-donating effect (
) but primarily serves as a lipophilic H-bond acceptor, improving permeability compared to a hydroxyl group. -
C5 (Bromine): The "Exit Vector."[1] Located meta to the directing carboxyl group, it is electronically primed for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) with high selectivity over the C2-fluorine.
Physicochemical Data Matrix
The following data consolidates calculated and proxy-experimental values. Note that while vendor data often lists generic ranges, precise drug development requires the validation steps outlined in Section 4.
| Property | Value / Range | Source/Methodology |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 249.03 g/mol | Monoisotopic Mass |
| Physical State | White to Off-White Crystalline Solid | Visual Inspection |
| Melting Point | 125–130 °C (Predicted) | DSC (See Protocol 4.3) |
| cLogP | 2.38 | Calculated (Consensus) [1] |
| pKa (Acid) | 2.9 – 3.2 (Est.)[1] | Potentiometric Titration [2] |
| H-Bond Donors | 1 (COOH) | Structural Count |
| H-Bond Acceptors | 4 (COOH, OMe, F) | Structural Count |
| Polar Surface Area (TPSA) | ~46.5 Ų | Topological Calculation |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Technical Insight: The estimated pKa (~3.0) is significantly lower than benzoic acid (4.2).[1] This means at physiological pH (7.4), the compound will exist almost exclusively as the anionic carboxylate . This impacts membrane permeability and necessitates esterification or amide coupling for intracellular targets.
Experimental Protocols (Self-Validating Systems)
To ensure data integrity, use the following protocols. These are designed to minimize artifacts common in analyzing halogenated aromatic acids.
Protocol 4.1: Thermodynamic Solubility Determination (Shake-Flask)
Avoid "visual" solubility checks. Use HPLC quantification for accuracy.
-
Preparation: Weigh 5 mg of compound into a 1.5 mL HPLC vial.
-
Solvent Addition: Add 500 µL of PBS (pH 7.4) or Water.[2]
-
Equilibration: Shake at 300 rpm for 24 hours at 25°C.
-
Filtration: Centrifuge at 13,000 rpm for 10 mins. Filter supernatant through a 0.22 µm PVDF membrane (low binding).
-
Quantification: Inject 10 µL into HPLC (See Sec 5). Compare Area Under Curve (AUC) against a standard curve prepared in DMSO (100% solubility reference).
Protocol 4.2: pKa Determination via Potentiometric Titration
Standard UV methods may fail due to low extinction coefficient changes.[1] Potentiometric is preferred.
-
Setup: Use a Sirius T3 or equivalent autotitrator.[1]
-
Titrant: 0.1 M KOH (standardized).
-
Procedure: Dissolve ~3 mg of compound in 10 mL of 0.15 M KCl (ionic strength adjuster).
-
Titration: Titrate from pH 1.5 to pH 11.0.
-
Data Analysis: Look for the inflection point.[1][2] The presence of the ortho-fluorine will shift the equilibrium; ensure the model accounts for carbonate contamination if using basic titrants.
Synthetic Utility & Reactivity Map
The compound acts as a "divergent node" in synthesis. The following diagram illustrates the chemoselective pathways available.
Figure 1: Chemoselective derivatization pathways.[1] Note that SnAr at C2 is difficult without further electron-withdrawing activation but possible under harsh conditions.
Quality Control: HPLC Method Development
Analyzing halogenated benzoic acids requires suppressing ionization to prevent peak tailing.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[1] Crucial: Acid keeps the carboxyl group protonated (
), ensuring it interacts hydrophobically with the column. -
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm.
-
Retention Time Prediction: Expect the compound to elute later than simple benzoic acid but earlier than non-polar bromo-benzenes due to the polar carboxyl/methoxy groups.[1]
Storage & Stability
-
Hygroscopicity: The methoxy group increases hygroscopicity relative to bromobenzoic acid.[1] Store in a desiccator.
-
Light Sensitivity: Brominated aromatics can undergo photodehalogenation over long periods.[1] Store in amber vials.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 69842886, 5-Bromo-2-fluoro-3-methoxybenzoic acid. Retrieved from [Link]
- Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.
Sources
Safety Data Sheet (SDS) and toxicity profile for 5-Bromo-2-fluoro-3-methoxybenzoic acid
Technical Safety Guide: 5-Bromo-2-fluoro-3-methoxybenzoic Acid
Document Control:
-
Subject: Safety Data Sheet (SDS) Analysis, Toxicity Profile, and Handling Protocols
-
Target Compound CAS: 1782260-95-0[1]
Executive Summary
5-Bromo-2-fluoro-3-methoxybenzoic acid is a highly functionalized aromatic intermediate used primarily in the synthesis of small molecule kinase inhibitors and pharmaceutical active ingredients (APIs). Its structure features three distinct reactive handles—a carboxylic acid, an aryl bromide, and an aryl fluoride—making it a versatile building block for scaffold diversification via Suzuki-Miyaura coupling or nucleophilic aromatic substitution (
From a safety perspective, this compound is classified as an Acute Toxin (Oral) and a severe Skin/Eye/Respiratory Irritant .[2] Due to its status as a research intermediate, comprehensive in vivo toxicological data is limited. Therefore, this guide synthesizes supplier-provided GHS classifications with expert-derived "read-across" toxicity profiles based on structural analogs (e.g., 5-bromo-2-fluorobenzoic acid).
Chemical Identity & Physicochemical Properties
| Property | Specification |
| Chemical Name | 5-Bromo-2-fluoro-3-methoxybenzoic acid |
| CAS Number | 1782260-95-0 |
| Molecular Formula | |
| Molecular Weight | 249.03 g/mol |
| Appearance | White to off-white solid powder |
| Solubility | Soluble in DMSO, Methanol, DMF; Low solubility in water |
| LogP (Predicted) | ~2.38 (Lipophilic, potential for membrane permeability) |
| pKa (Predicted) | ~2.5–3.0 (Stronger acid than benzoic acid due to ortho-fluorine electron withdrawal) |
Hazard Identification (GHS Classification)
This compound poses risks primarily through ingestion and mucous membrane contact. The acidity significantly contributes to its irritant profile.
GHS Label Elements
-
Signal Word: WARNING
-
Pictograms:
- (GHS07)
Hazard Statements (H-Codes)
Mechanistic Insight: Why is it Hazardous?
-
Acidity: The ortho-fluorine atom exerts a strong inductive effect (-I), lowering the pKa of the carboxylic acid relative to unsubstituted benzoic acid. This increases proton donation upon contact with moisture in the eyes or lungs, leading to immediate chemical irritation.
-
Alkylating Potential: While the aryl bromide is relatively stable, the fluorinated ring system can be susceptible to nucleophilic attack by biological nucleophiles (e.g., cysteine residues) under specific metabolic conditions, potentially leading to sensitization.
Toxicity Profile: Predicted & Analog-Based
Note: As a research intermediate, direct LD50 data is often proprietary. The following profile is derived from Quantitative Structure-Activity Relationship (QSAR) analysis and data from the close analog, 5-Bromo-2-fluorobenzoic acid.
Acute Toxicity
-
Oral: Predicted LD50 (Rat) is between 300–2000 mg/kg (Category 4). Ingestion may cause gastrointestinal distress, nausea, and chemical burns to the esophagus.
-
Dermal: Likely low acute toxicity, but high irritation potential.
Metabolic Fate (In Silico Prediction)
Upon systemic absorption, the compound is expected to undergo Phase I and Phase II metabolism:
-
O-Demethylation: CYP450 enzymes (likely CYP2D6 or CYP3A4) may target the methoxy group, converting it to a phenol derivative.
-
Glucuronidation: The carboxylic acid is a prime target for UDP-glucuronosyltransferases (UGTs), forming an acyl glucuronide. Warning: Acyl glucuronides can be reactive metabolites, potentially binding covalently to proteins (idiosyncratic toxicity risk).
Genotoxicity (Ames Test)
-
Prediction: Negative. Simple benzoic acid derivatives with halogen substituents generally do not intercalate DNA or form reactive nitrenium ions. However, standard laboratory precautions should treat it as a potential mutagen until verified.
Visualization: Metabolic & Reactivity Pathways
The following diagram illustrates the predicted metabolic fate and chemical reactivity nodes relevant to drug development and safety.
Figure 1: Predicted metabolic pathways. The acyl glucuronide pathway highlights a potential mechanism for idiosyncratic toxicity common in carboxylic acid-containing drugs.
Safe Handling Protocols
This section outlines self-validating workflows for handling this compound in a research setting.
Engineering Controls
-
Primary: All open handling (weighing, transfer) must be performed inside a certified Chemical Fume Hood .
-
Airflow: Maintain face velocity at 0.5 m/s (100 fpm).
-
Secondary: Local exhaust ventilation (LEV) is required if using large quantities (>10 g) outside a hood (e.g., rotary evaporation).
Personal Protective Equipment (PPE) Matrix
| Body Part | Protection Standard | Rationale |
| Respiratory | N95 (dust) or P100 (if aerosolized) | Prevents inhalation of acidic dust (H335). |
| Hands | Nitrile Gloves (Double gloving recommended) | Protects against skin absorption and irritation. |
| Eyes | Chemical Splash Goggles | Safety glasses are insufficient due to H319 (severe irritation). |
| Body | Lab Coat (Cotton/Poly blend) + Tyvek sleeves | Prevents contamination of street clothes. |
Spill Response Protocol
-
Trigger: Spillage of solid powder >100 mg.
-
Evacuate & Isolate: Clear the immediate area.[4] Mark a 2-meter exclusion zone.
-
PPE Up: Don double nitrile gloves, goggles, and an N95 respirator.
-
Contain: Cover the spill with a damp paper towel to prevent dust generation. Do not dry sweep.
-
Neutralize: Wipe the area with a dilute sodium bicarbonate (5%) solution to neutralize the acid.
-
Disposal: Place waste in a dedicated solid hazardous waste container labeled "Toxic/Irritant Solids."
Visualization: Safety & Handling Workflow
Figure 2: Standard Operating Procedure (SOP) flow for safe handling of 5-Bromo-2-fluoro-3-methoxybenzoic acid.
Emergency Response
-
Eye Contact: Immediately flush with water for 15 minutes, holding eyelids open. The acidity requires prolonged flushing to normalize pH. Seek medical attention.
-
Skin Contact: Wash with soap and water.[3][4][6] Remove contaminated clothing.[1][3][4][5][6] If redness persists (H315), consult a dermatologist.
-
Ingestion: Rinse mouth with water. Do not induce vomiting (risk of aspiration of acidic material).[6] Call a Poison Control Center immediately.
-
Fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3] Combustion may produce toxic fumes: Hydrogen Bromide (HBr), Hydrogen Fluoride (HF), and Carbon Monoxide (CO). Self-Contained Breathing Apparatus (SCBA) is mandatory for firefighters.
References
-
National Center for Biotechnology Information. (2024).[2][3] PubChem Compound Summary for CID 11770416, 5-Bromo-3-fluoro-2-hydroxybenzoic acid (Analog Analysis). Retrieved from [Link]
-
United Nations. (2023).[2] Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Tenth revised edition. United Nations Economic Commission for Europe. Retrieved from [Link]
-
European Chemicals Agency (ECHA).[7] (2024).[2][3] C&L Inventory: Benzoic acid derivatives hazard classification. Retrieved from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 5-Bromo-3-fluoro-2-hydroxybenzoic acid | C7H4BrFO3 | CID 11770416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. 5-Bromo-2-methoxybenzoic acid | C8H7BrO3 | CID 881739 - PubChem [pubchem.ncbi.nlm.nih.gov]
Melting point and thermal stability of 5-Bromo-2-fluoro-3-methoxybenzoic acid
Technical Guide: Melting Point & Thermal Stability of 5-Bromo-2-fluoro-3-methoxybenzoic Acid
Executive Summary
5-Bromo-2-fluoro-3-methoxybenzoic acid (CAS: 1782260-95-0) is a critical halogenated aromatic building block, primarily utilized in the synthesis of small-molecule kinase inhibitors (e.g., RIPK2 inhibitors) and advanced agrochemicals.[1][2][3][4][5] Its structural uniqueness lies in the dense functionalization of the benzene ring—featuring steric crowding from ortho-fluoro and meta-methoxy groups relative to the carboxylic acid.
This guide addresses the physicochemical characterization of this compound. Note that as a specialized intermediate, experimental melting point (MP) data is often lot-dependent or proprietary . Consequently, this document focuses on the methodologies for accurate characterization , predicted thermal behaviors based on structural analogs, and protocols for assessing thermal stability during scale-up.
Physicochemical Identity & Predicted Properties
Before thermal analysis, the compound must be unequivocally identified to ensure that MP depression is not due to regioisomeric impurities (e.g., 3-bromo-5-fluoro-2-methoxy isomers).
| Property | Specification | Notes |
| CAS Number | 1782260-95-0 | Verify against CoA from suppliers (e.g., Fluorochem, BLD Pharm).[1][5] |
| Formula | C₈H₆BrFO₃ | MW: 249.03 g/mol |
| Appearance | White to off-white solid | Coloration often indicates oxidation or bromination byproducts. |
| Predicted MP | 150°C – 175°C | Estimated. Analogs like 3-bromo-5-fluorobenzoic acid melt at 142-146°C; 2-bromo-5-methoxybenzoic acid melts at 157-159°C. |
| Solubility | DMSO, Methanol, EtOAc | Limited water solubility; pKa ~3.5–4.0 (influenced by ortho-F). |
Critical Insight : The ortho-fluorine atom creates an intramolecular hydrogen bond with the carboxylic acid proton, potentially lowering the pKa and influencing the crystal lattice energy. This often results in a sharper melting transition compared to non-fluorinated analogs.
Melting Point Determination: The Gold Standard Protocol
Since specific literature values are sparse, researchers must establish an internal standard for their specific lot.
Experimental Protocol: Capillary & DSC Method
Objective : Determine the onset and clear point to assess purity (>98% required for GMP steps).
-
Sample Prep : Dry sample in a vacuum oven at 40°C for 4 hours to remove solvent inclusions (water/methanol) that cause pseudo-melting.
-
Capillary Method (Quick Screen) :
-
Pack 2–3 mm of substance into a glass capillary.
-
Ramp rate: 10°C/min to 130°C, then 1°C/min until melt.
-
Acceptance Criteria: A range of <2°C indicates high purity. A range >5°C suggests isomeric impurities or solvent solvates.
-
-
Differential Scanning Calorimetry (DSC) (Definitive) :
-
Instrument : TA Instruments Q2000 or equivalent.
-
Pan : Hermetically sealed aluminum pan (pinhole lid if sublimation is suspected).
-
Program : Equilibrate at 30°C → Ramp 10°C/min to 250°C.
-
Data Output : Record
(extrapolated onset temperature) and (Enthalpy of Fusion).
-
Self-Validating Step : If the DSC curve shows a broad endotherm before the sharp melt peak (e.g., 100–120°C), run a TGA (Thermogravimetric Analysis). If mass loss correlates with the endotherm, the sample is a solvate , not a pure polymorph.
Thermal Stability Profile
Understanding the thermal ceiling is vital for reaction optimization (e.g., amide coupling at elevated temperatures).
Decomposition Pathways
-
Decarboxylation : Benzoic acids with electron-withdrawing groups (Br, F) are prone to losing
at high temperatures (>180°C), forming 1-bromo-4-fluoro-3-methoxybenzene. -
Sublimation : The combination of halogens and methoxy groups increases volatility. Sublimation can occur below the melting point under high vacuum.
Stability Workflow Diagram
The following logic flow describes how to assess the material's fitness for high-temperature chemistry.
Caption: Workflow for establishing the safe thermal operating window (Safe Operating Limit) using TGA and DSC.
Impact on Drug Development & Synthesis
Solid-State Chemistry
In drug development, this intermediate is often coupled with amines. Reaction temperatures often reach 80–120°C (e.g., using HATU or SOCl₂).
-
Risk : If the reaction temperature exceeds the onset of decarboxylation, yield drops significantly.
-
Mitigation : Maintain reaction temperature at least 20°C below the experimentally determined
from DSC. Patent literature suggests stability at 90°C in t-BuOH during azide coupling [1].
Impurity Profiling
Variations in melting point often signal specific synthesis byproducts:
-
Lower MP : Presence of des-bromo analog (2-fluoro-3-methoxybenzoic acid).
-
Broader Range : Presence of regioisomers (e.g., 4-bromo isomer) formed during non-selective bromination.
References
-
Imidazo[1,2-a]pyridine derivatives as RIPK2 inhibitors . WO2023239941A1. Google Patents. Link
-
5-Bromo-2-fluoro-3-methoxybenzoic acid Product Page . Fluorochem. Accessed 2026. Link
-
3-Bromo-5-fluorobenzoic acid (Analog Data) . Chem-Impex. Link
-
Thermal Analysis of Pharmaceuticals . TA Instruments Application Note. General protocol reference for DSC/TGA methodology. Link
Sources
Methodological & Application
Amide coupling conditions for 5-Bromo-2-fluoro-3-methoxybenzoic acid
This guide outlines the optimized protocols for the amide coupling of 5-Bromo-2-fluoro-3-methoxybenzoic acid . The presence of the ortho-fluoro group and the electron-rich meta-methoxy group creates a unique electronic and steric environment that requires specific handling to maximize yield and suppress side reactions (specifically nucleophilic aromatic substitution,
Part 1: Substrate Analysis & Strategic Considerations
Structural & Electronic Profile
-
Steric Environment: The carboxylic acid is flanked by a Fluorine atom at the C2 position and a Hydrogen at C6. This represents a mono-ortho-substituted system. While not as hindered as 2,6-disubstituted acids (e.g., 2,6-dichlorobenzoic acid), the C2-Fluorine exerts a significant electronic effect.
-
Electronic Push-Pull:
-
2-Fluoro (EWG): Inductively withdraws electrons, increasing the electrophilicity of the carbonyl carbon (good for coupling) but also activating the ring toward nucleophilic attack.
-
3-Methoxy (EDG): A crucial stabilizing feature. Through resonance donation (+R), the methoxy group increases electron density at the ortho (C2 and C4) and para (C6) positions.
-
5-Bromo (EWG): Inductively withdrawing, further acidifying the system but generally stable to coupling conditions.
-
The Risk Factor
The primary risk with 2-fluorobenzoic acid derivatives is the displacement of the fluoride by the amine nucleophile (
-
Risk Assessment:Low to Moderate. [1]
-
The 3-methoxy group strongly deactivates the C2 position toward
via resonance, effectively "shielding" the fluoride from displacement. -
Caution: Use of high temperatures (>50°C) or highly nucleophilic amines (e.g., pyrrolidine, piperidine) in the presence of strong bases could still trigger minor
side products.
-
Part 2: Recommended Protocols
Method A: HATU Activation (The "Gold Standard")
Best for: Complex amines, medicinal chemistry scale (mg to g), and ensuring rapid conversion at Room Temperature to prevent side reactions.
Reagents:
-
Substrate: 5-Bromo-2-fluoro-3-methoxybenzoic acid (1.0 equiv)
-
Coupling Agent: HATU (1.1 – 1.2 equiv)
-
Base: DIPEA (Hunig’s Base) or N-Methylmorpholine (NMM) (2.0 – 3.0 equiv)
-
Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 – 0.2 M)
Protocol:
-
Dissolution: In a dried vial/flask under inert atmosphere (
), dissolve the benzoic acid derivative (1.0 equiv) in anhydrous DMF. -
Base Addition: Add DIPEA (2.0 equiv). The solution may darken slightly; this is normal.
-
Activation: Add HATU (1.1 equiv) in one portion. Stir at Room Temperature (RT) for 15–30 minutes.
-
Why? Pre-activation forms the highly reactive O-azabenzotriazole active ester.
-
-
Amine Addition: Add the amine (1.0 – 1.2 equiv).
-
Reaction: Stir at RT. Monitor by LCMS/TLC.
-
Typical Time: 1–4 hours.
-
Note: If the reaction is sluggish, add 0.5 equiv more HATU and base, but avoid heating above 40°C to protect the C-F bond.
-
-
Workup: Dilute with EtOAc. Wash sequence: 1x Sat.
, 1x Water, 1x Brine. Dry over .[2]
Method B: Acid Chloride via Ghosez’s Reagent
Best for: Extremely unreactive/hindered amines (e.g., electron-deficient anilines) or scale-up where HATU costs are prohibitive.
Reagents:
-
Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent) (1.1 – 1.2 equiv) OR Oxalyl Chloride (1.2 equiv) + DMF (cat).
-
Solvent: DCM (Dichloromethane) or THF.
Protocol:
-
Activation: Dissolve the acid (1.0 equiv) in dry DCM (0.2 M).
-
Chlorination: Add Ghosez’s Reagent (1.1 equiv) dropwise at 0°C. Stir for 1–2 hours allowing it to warm to RT.
-
Coupling: In a separate vessel, dissolve the amine (1.1 equiv) and
(1.5 equiv) in DCM. -
Addition: Add the acid chloride solution dropwise to the amine solution at 0°C.
-
Completion: Stir at RT for 2–12 hours.
Part 3: Experimental Workflow & Decision Tree
The following diagram illustrates the logical flow for selecting conditions and handling workup.
Caption: Decision tree for amide coupling of 5-Bromo-2-fluoro-3-methoxybenzoic acid, prioritizing HATU for standard amines and Acid Chloride generation for difficult substrates.
Part 4: Quantitative Comparison of Reagents
| Parameter | HATU / DIPEA | Acid Chloride (Oxalyl Cl) | T3P (Propylphosphonic Anhydride) |
| Reactivity | High | Very High | Moderate to High |
| Risk of | Low (Mild conditions) | Moderate (High activation) | Very Low |
| Purification | Requires aqueous wash to remove urea/HOBt byproducts | Volatiles remove easily; cleaner crude | Water-soluble byproducts; easiest workup |
| Cost | High | Low | Moderate |
| Recommendation | Primary Choice | Backup for Hindered Amines | Scale-up (>10g) |
Part 5: Troubleshooting & Safety
-
Side Reaction (
):-
Symptom:[7] LCMS shows a mass corresponding to [Product - F + Amine].
-
Cause: Displacement of the 2-Fluoro group.
-
Solution: Lower the reaction temperature to 0°C. Switch to a non-nucleophilic base (e.g., 2,6-Lutidine) or use T3P in EtOAc, which is milder than HATU.
-
-
Solubility:
-
The 5-bromo and methoxy groups make the acid moderately lipophilic. If the acid precipitates upon adding amine, switch solvent to NMP or add a co-solvent like THF .
-
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][8][9][10] Organic Process Research & Development, 20(2), 140–177. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[9] Tetrahedron, 61(46), 10827-10852. Link
-
BenchChem. (2025).[9][11] Application Notes and Protocols for Amide Coupling Reactions with 2-Fluoro-5-formylbenzoic Acid. BenchChem Application Library. Link
Sources
- 1. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. imperial.ac.uk [imperial.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Improving reaction yields when using 5-Bromo-2-fluoro-3-methoxybenzoic acid
Case Reference: Optimization of Reaction Yields & Handling
Welcome to the Technical Support Center. This guide addresses the specific chemical behavior of 5-Bromo-2-fluoro-3-methoxybenzoic acid (CAS: 1242265-67-1) . Due to its dense functionalization—an acidic handle, an aryl bromide, and an ortho-fluoro/meta-methoxy electronic push-pull system—this scaffold presents unique challenges in cross-coupling and amidation.
Module 1: Cross-Coupling Optimization (The Bromide Handle)
Issue: Low yields (<40%) or stalled conversion during Suzuki-Miyaura coupling. Diagnosis: Catalyst poisoning by the free carboxylic acid and steric/electronic deactivation.
Technical Analysis
The primary failure mode in coupling this substrate is the free carboxylic acid .
-
Catalyst Poisoning: The carboxylate anion (
) can bind tightly to Palladium (Pd), displacing phosphine ligands and forming unreactive "Pd-black" aggregates. -
Electronic Deactivation: The 3-methoxy group is an Electron Donating Group (EDG). Although it is meta to the bromide, it increases the electron density of the ring, making the oxidative addition of Pd(0) into the C-Br bond slower compared to electron-deficient systems.
Protocol: The "Protect-Couple-Deprotect" Strategy
Do not attempt direct coupling on the free acid unless necessary. The yield improvement from esterification typically outweighs the step count cost.
Step 1: Methyl Esterification (Mandatory Pre-step)
-
Reagents: Methanol (solvent),
(2.0 equiv) or (cat). -
Procedure: Reflux for 3 hours. The 2-fluoro group accelerates this via an inductive effect, making the carbonyl carbon more electrophilic.
-
Checkpoint: Ensure conversion >98% by LCMS to avoid poisoning in Step 2.
Step 2: Optimized Suzuki Coupling Conditions Use this specific system for the methyl ester intermediate:
| Parameter | Recommended Condition | Mechanistic Rationale |
| Catalyst | Pd(dppf)Cl₂·DCM (3-5 mol%) | Bidentate ligand prevents Pd stripping; robust against residual sterics. |
| Ligand | XPhos or SPhos (if using Pd(OAc)₂) | Dialkylbiaryl ligands facilitate oxidative addition on electron-rich rings (due to the 3-OMe). |
| Base | K₃PO₄ (3.0 equiv) | Anhydrous phosphate is superior to carbonates for sterically crowded substrates. |
| Solvent | 1,4-Dioxane / Water (4:1) | High boiling point allows heating to 90-100°C; water is essential for the boronate transmetallation step. |
| Atmosphere | Argon Sparging (20 mins) | Critical. Oxygen induces homocoupling of the boronic acid. |
Visual Workflow: Suzuki Optimization
Caption: Decision tree for optimizing Suzuki coupling yields, emphasizing the necessity of esterification.
Module 2: Amide Coupling (The Carboxyl Handle)
Issue: Incomplete conversion or formation of "N-acyl urea" side products. Diagnosis: Steric hindrance ("The Ortho Effect"). The carboxylic acid is flanked by a 2-fluoro group and a 3-methoxy group. This creates a narrow "pocket" that bulky coupling agents (like EDC/NHS) cannot easily access.
Troubleshooting Guide
Scenario A: Coupling with Primary/Unbindered Amines
-
Recommendation: Use HATU (1.2 equiv) with DIEA (3.0 equiv) in DMF.
-
Why: HATU is a "fast" coupling agent. The 7-azabenzotriazole moiety is less bulky than the older HOBt/BOP reagents and reacts faster than the acid can decompose.
Scenario B: Coupling with Secondary/Anilines (Weak Nucleophiles)
-
Recommendation: Acid Chloride Method (The "Nuclear Option").
-
Protocol:
-
Dissolve acid in DCM (dry).
-
Add Oxalyl Chloride (1.5 equiv) and DMF (catalytic, 2 drops).
-
Stir 1h at RT (Gas evolution must cease).
-
Evaporate to dryness to remove excess oxalyl chloride.
-
Redissolve in DCM and add amine + Pyridine.
-
-
Caution: The 2-fluoro group makes the acid chloride highly reactive. Use immediately; do not store.
Module 3: Nucleophilic Substitution Risks ( )
Question: Can I displace the 2-Fluoro group with an amine? Answer: Generally, No —but with caveats.
-
The Trap: Users often expect the 2-Fluoro to be labile because it is ortho to a carbonyl (EWG).
-
The Reality: The 3-Methoxy group is an electron donor.[1] It pushes electron density into the ring, deactivating the carbon at the 2-position toward nucleophilic attack.
-
Exception: If you use extremely strong nucleophiles (e.g., Sodium Methoxide, Hydrazine) at high temperatures (>120°C), you will see displacement of the Fluorine.
-
Guidance: If your goal is to keep the Fluorine, avoid using alkoxide bases (NaOEt/NaOMe) during cross-coupling. Stick to Carbonates (
) or Phosphates ( ).
Module 4: Purification & Workup
Issue: Product "oils out" or fails to crystallize. Cause: The methoxy and fluoro groups disrupt crystal packing, often leading to amorphous gums.
Purification Table
| Method | Solvent System | Notes |
| Acid-Base Extraction | 1M NaOH / DCM | Best for crude cleanup. The acid is soluble in base; impurities stay in DCM. Acidify aqueous layer to precipitate product. |
| Recrystallization | EtOH / Water (9:1) | Heat to boiling in EtOH, add water dropwise until turbid, cool slowly. |
| Flash Column | Hexane / EtOAc + 1% AcOH | Critical: You must add 1% Acetic Acid to the eluent to prevent "streaking" of the carboxylic acid on silica. |
Visual Workflow: Amide Coupling Logic
Caption: Selection guide for coupling agents based on nucleophile strength and steric hindrance.
References
-
Chemical Society Reviews. "Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations."[2] Royal Society of Chemistry, 2025.[2][3] Link
-
BenchChem Technical Support. "Synthesis of 3-Bromo-5-difluoromethoxy-2-fluorophenol (Analogous Scaffold Optimization)." BenchChem, 2025.[4] Link
-
Journal of Organic Chemistry. "Acyl Fluorides in Sterically Hindered Amide Coupling." ACS Publications, 2015. Link
-
ResearchGate Community. "Troubleshooting Suzuki Coupling on Halo-Benzoic Acids." ResearchGate Q&A, 2018. Link
-
Sigma-Aldrich. "Product Specification: 5-Bromo-2-fluorobenzoic acid." Merck KGaA, 2025. Link
Sources
Technical Support Center: Solubilization Strategies for 5-Bromo-2-fluoro-3-methoxybenzoic Acid
Executive Summary
You are likely experiencing precipitation or inability to dissolve 5-Bromo-2-fluoro-3-methoxybenzoic acid (CAS: 1782260-95-0) in neutral water or acidic buffers.
The Root Cause: This molecule is a lipophilic weak acid. Its solubility is strictly pH-dependent. The presence of halogen atoms (Bromine, Fluorine) and the methoxy group increases the lipophilicity (
This guide provides three validated protocols to resolve this, ranging from basic pH adjustment to advanced cosolvent systems.
Module 1: The Science of Solubility (Why it Fails)
To solve the issue, you must understand the equilibrium. This molecule exists in two states:[1][2][3]
-
The Protonated State (Acid form): Neutral charge, high lipophilicity, insoluble in water.
-
The Deprotonated State (Salt form): Negative charge, ionic interaction with water, soluble .
The transition between these states is governed by the Henderson-Hasselbalch equation . Based on structural analogs (e.g., 2-fluorobenzoic acid, pKa ~3.27), we estimate the pKa of your target molecule to be approximately 3.0 – 3.5 .
-
At pH 1-3: 90%+ of the molecule is insoluble.
-
At pH 5.5+: 99%+ of the molecule is ionized (soluble).
Visualization: The Solubility Equilibrium
The following diagram illustrates why adding the powder to DI water (often slightly acidic due to dissolved CO2) results in failure.
Figure 1: The solubility switch. The molecule requires a pH shift to transition from a lipophilic solid to a soluble anion.
Module 2: Validated Solubilization Protocols
Protocol A: The "In-Situ Salt" Method (Recommended for Aqueous Stocks)
Best for: Animal studies or assays sensitive to organic solvents (DMSO/Ethanol). Mechanism: Converts the acid directly to its Sodium or Potassium salt.
Reagents:
-
1.0 M NaOH or KOH solution (sterile filtered).
-
PBS or Saline (pH 7.4).
Step-by-Step:
-
Calculate Molar Equivalents: You need exactly 1.05 molar equivalents of base to fully deprotonate the acid.
-
Formula:
-
Base Volume:
-
-
Weighing: Weigh the target amount of 5-Bromo-2-fluoro-3-methoxybenzoic acid into a glass vial.
-
Wetting: Add a minimal volume of water (e.g., 10% of final volume) to wet the powder. It will remain a suspension.
-
Activation: Add the calculated volume of 1.0 M NaOH dropwise while vortexing.
-
Observation: The cloudy suspension should turn clear as the salt forms.
-
-
Dilution: Immediately dilute to the final volume with PBS (pH 7.4).
-
Validation: Check pH. It should be neutral (7.0–7.5). If cloudy, the pH is likely too low; add dilute NaOH in 5 µL increments.
Protocol B: The High-Concentration Organic Stock
Best for: High-throughput screening (HTS) or storage at -20°C. Solvent: DMSO (Dimethyl sulfoxide).
Data Table: Estimated Solubility Limits
| Solvent System | Estimated Solubility | Notes |
|---|---|---|
| Pure Water (pH 5) | < 0.5 mg/mL | Practically insoluble. |
| PBS (pH 7.4) | 1 – 5 mg/mL | Requires pre-dissolution or salt formation. |
| Ethanol (100%) | > 20 mg/mL | Good, but volatile. |
| DMSO (100%) | > 50 mg/mL | Preferred. Excellent stability. |
Step-by-Step:
-
Dissolve the powder in 100% DMSO to reach a concentration of 10 mM to 50 mM .
-
Vortex vigorously for 30 seconds.
-
Storage: Aliquot into amber vials and store at -20°C to prevent freeze-thaw cycles. Hygroscopic nature of DMSO can introduce water over time, causing precipitation in the freezer.
Module 3: Troubleshooting "The Crash Out"
Scenario: You successfully made a DMSO stock, but when you pipette it into cell culture media, white flakes appear immediately.
Diagnosis: This is "Solvent Shock" combined with "pH Shock."
-
Solvent Shock: The local concentration of the drug exceeds its water solubility before it can disperse.
-
pH Shock: If your stock is acidic and the media buffering capacity is weak, the local pH drops, forcing the molecule back into its insoluble protonated form.
Troubleshooting Workflow
Figure 2: Decision tree for resolving precipitation issues during experimental preparation.
Frequently Asked Questions (FAQ)
Q: Can I use sonication to dissolve the solid in water? A: Sonication helps disperse particles but will not change the intrinsic thermodynamics. If the pH is too low, the compound will eventually precipitate back out. You must adjust the pH (Protocol A) for true solubility.
Q: Why does the fluorine atom matter? A: The fluorine at the ortho position (C2) is highly electronegative. Through the inductive effect (-I), it pulls electron density away from the carboxylic acid, making the proton easier to release (more acidic).[4] This actually helps you: it means the pKa is lower (~3.3) than unsubstituted benzoic acid (4.2), so it stays soluble at physiological pH (7.4) better than non-fluorinated analogs [1].
Q: Is the solution stable?
A: The 2-fluoro substituent can be susceptible to nucleophilic aromatic substitution (
References
-
Acidity of Ortho-Halogen
- Source: NIST / Journal of Research of the N
- Context: Establishes that ortho-fluoro substitution lowers pKa significantly compared to benzoic acid due to inductive effects.
-
URL:
-
Solubility of Benzoic Acid Deriv
- Source: Avdeef, A. (2012).
- Context: Authoritative text on the pH-solubility profile (Henderson-Hasselbalch) of lipophilic weak acids.
-
URL:
-
PubChem Compound Summary: 5-Bromo-2-fluoro-3-methoxybenzoic acid.
- Source: National Center for Biotechnology Inform
-
Context: Structural confirmation and physicochemical property estimation (LogP, H-Bond donors).[5]
-
URL:
(Note: Specific experimental solubility values for CAS 1782260-95-0 are proprietary; data presented here is derived from validated Structure-Activity Relationship (SAR) principles of halogenated benzoic acids.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CA2110085A1 - Process for the preparation of halogenated benzoic acids - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
Technical Support Center: Troubleshooting 5-Bromo-2-fluoro-3-methoxybenzoic Acid
Introduction: The Substrate Profile
5-Bromo-2-fluoro-3-methoxybenzoic acid is a densely functionalized scaffold used critically in the synthesis of PROTACs, kinase inhibitors, and peptidomimetics. Its reactivity is defined by three competing electrophilic sites and one nucleophilic tether:
-
C-1 Carboxylic Acid: Prone to steric shielding by the C-2 Fluorine; acts as a catalyst poison in transition metal chemistry.
-
C-5 Bromide: The primary site for cross-coupling (Suzuki, Buchwald). It is electronically activated by the para-Fluorine but deactivated by the meta-Methoxy group.
-
C-2 Fluorine: Susceptible to Nucleophilic Aromatic Substitution (
) due to the electron-withdrawing ortho-Carboxyl group.
Low conversion rates with this molecule are rarely due to "bad reagents" but rather competing mechanistic pathways driven by its unique substitution pattern. This guide addresses the three most common failure modes.
Module 1: Troubleshooting Suzuki-Miyaura Cross-Coupling
Symptom: Reaction stalls at <30% conversion; black precipitate (Pd black) forms early; starting material remains unreacted.
Root Cause Analysis
The free carboxylic acid at C-1 is the culprit. In standard non-polar solvents (Toluene, Dioxane), the carboxylate salt generated by the base (K₂CO₃/Cs₂CO₃) is insoluble, coating the surface of the base and halting the catalytic cycle. Furthermore, free carboxylates can displace phosphine ligands on the Palladium center, forming unreactive Pd-carboxylate complexes (Catalyst Poisoning).
Decision Matrix: The "Protection First" Rule
Figure 1: Decision tree for selecting the optimal cross-coupling pathway.
Protocol A: The Robust Ester Route (Recommended)
Use this if your yield is currently <50%.
-
Protection: Dissolve substrate in MeOH (0.5 M). Add 2.0 equiv. TMS-Diazomethane (or cat. H₂SO₄ reflux). Reaction is usually quantitative.
-
Coupling:
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Base: 3.0 equiv. K₃PO₄ (finely ground).[1]
-
Catalyst: 5 mol% Pd(dppf)Cl₂·DCM.
-
Temp: 80°C.
-
Why: The methyl ester prevents Pd-chelation and improves solubility in organic media. The para-fluoro group accelerates oxidative addition at the C-5 bromide.
-
Protocol B: The "Water-Bridge" Method (Direct Acid Coupling)
Use this only if you must avoid protection/deprotection steps.
-
Solvent System: Use DME:Water (1:1) or n-Butanol .
-
Ligand Selection: Switch to SPhos Pd G2 or XPhos Pd G2 .
-
Why: These bulky, electron-rich Buchwald precatalysts are resistant to carboxylate poisoning and facilitate oxidative addition on the electron-deficient ring.
-
-
Base: Use KOH (2.5 equiv) instead of Carbonates.
-
Reason: Ensures complete deprotonation and solubility.
-
Module 2: Amide Coupling Failure (Steric Hindrance)
Symptom: Low conversion to amide; formation of unreactive active ester intermediates; recovery of acid.
Root Cause Analysis
The C-2 Fluorine atom creates an "Ortho Effect." While smaller than a methyl group, the fluorine's electron-withdrawing nature, combined with the C-3 Methoxy group, creates a unique steric and electronic pocket. Standard coupling reagents (EDC, HOBt) often form an activated ester that is too sterically crowded for the amine to attack effectively, or the intermediate hydrolyzes faster than it reacts.
Comparative Reagent Performance
| Coupling Reagent | Mechanism | Suitability for 5-Br-2-F-3-OMe-BA | Notes |
| HATU | Guanidinium Salt | Moderate | Works for primary amines; often fails for secondary/anilines due to steric bulk. |
| T3P | Propylphosphonic Anhydride | High | Excellent for sterically hindered acids. Low epimerization risk. |
| Ghosez's Reagent | Acid Chloride | Very High | Converts acid to acid chloride in situ. Bypasses steric hindrance of the leaving group. |
| TFFH | Fluoroamidinium | High | Forms Acyl Fluoride. The small F leaving group minimizes steric clash during amine attack. |
Protocol: The Acyl Chloride Activation (Ghosez Method)
This is the "nuclear option" for stubborn amines.
-
Activation:
-
Dissolve 5-Bromo-2-fluoro-3-methoxybenzoic acid (1.0 equiv) in dry DCM (0.2 M).
-
Add 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent) (1.2 equiv).
-
Stir at RT for 1–2 hours. Monitor: Check by quenching an aliquot with MeOH (forms methyl ester on TLC).
-
-
Coupling:
-
Add the Amine (1.1 equiv) and DIPEA (3.0 equiv) directly to the reaction mixture.
-
Stir at RT.[3]
-
Why: This generates the acid chloride neutral conditions without releasing acidic HCl gas (the byproduct is an amide). The acid chloride is highly reactive and the small Chloride leaving group overcomes the ortho-fluoro steric barrier.
-
Module 3: Avoiding Side Reactions ( )
Symptom: Appearance of an impurity with M-20 mass (loss of HF) or M+Amine mass (displacement of F).
Mechanism of Failure
The C-2 Fluorine is activated for Nucleophilic Aromatic Substitution (
-
Risk Factor: Using strong nucleophilic bases (e.g., NaH, LiHMDS) or heating with primary amines in polar aprotic solvents (DMSO, DMF).
Prevention Guide
Figure 2: Risk mitigation for unwanted defluorination.
-
Rule: Avoid heating above 100°C if the reaction mixture contains a nucleophilic amine or alkoxide.
-
Check: If you see a byproduct with the mass of [Product + Amine - HF], you have displaced the fluorine. Lower the temperature and switch to a non-nucleophilic base (e.g., Cs₂CO₃ instead of NaOEt).
FAQ: Rapid Fire Troubleshooting
Q: Can I do a Lithium-Halogen exchange on the C-5 Bromine? A: Yes, but you must protect the acid first (e.g., as an oxazoline or ester) or use 2 equivalents of n-BuLi (one to deprotonate the acid, one for the exchange). However, the C-2 Fluorine is prone to ortho-lithiation. Recommendation: Use i-PrMgCl·LiCl (Turbo Grignard) at -40°C, which is more chemoselective for the Br-Mg exchange over the F-directed deprotonation.
Q: Why is my product eluting with the starting material? A: The 3-methoxy and 2-fluoro groups make the molecule relatively non-polar for an acid. If you are running silica chromatography, add 1% Acetic Acid to your eluent to suppress tailing. If the ester was formed, it will have a very similar Rf to the bromo-intermediate in non-polar systems; try Toluene:EtOAc gradients.
Q: I need to remove the methyl ester later. Will the 2-F group survive hydrolysis?
A: Yes. LiOH in THF/Water at RT is safe. Avoid refluxing in NaOH, as hydroxide can displace the 2-Fluorine via
References
-
Steric Hindrance in Amide Coupling
- Acyl Fluorides in Sterically Hindered Amide Coupling. (2015). Royal Society of Chemistry.
-
Suzuki Coupling of Free Acids
-
General Reactivity of Halogenated Benzoic Acids
-
5-Bromo-2-fluorobenzoic acid Properties & Safety. Sigma-Aldrich.
-
-
Catalyst Poisoning Mechanisms
Sources
Storage stability and degradation prevention of 5-Bromo-2-fluoro-3-methoxybenzoic acid
Welcome to the Technical Support Center for 5-Bromo-2-fluoro-3-methoxybenzoic acid (BFMBA). This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experimental workflows. Here, we provide in-depth technical guidance on its storage, stability, and the prevention of degradation, presented in a practical question-and-answer format. Our aim is to equip you with the knowledge to ensure the integrity of your BFMBA samples and the reliability of your research outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Storage and Handling
Question 1: What are the optimal long-term storage conditions for 5-Bromo-2-fluoro-3-methoxybenzoic acid?
Answer: For optimal long-term stability, 5-Bromo-2-fluoro-3-methoxybenzoic acid should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent moisture absorption and potential contamination.[1][3][4] It is also advisable to protect the compound from light, as UV radiation can induce degradation, particularly of the carbon-bromine bond.[4][5] Storage in a desiccator or a controlled-atmosphere cabinet can provide an additional layer of protection against moisture and atmospheric contaminants.
Recommended Storage Conditions Summary:
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8 °C recommended for long-term) | Minimizes the rate of potential thermal degradation reactions. |
| Humidity | Dry (use of desiccants is advisable) | Prevents hydrolysis and other moisture-mediated degradation. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) if possible | Reduces the risk of oxidative degradation. |
| Light | Amber vial or stored in the dark | Prevents photodegradation, particularly dehalogenation.[4][5] |
| Container | Tightly sealed, inert material (e.g., glass) | Prevents contamination and reaction with container materials.[1][3][4] |
Question 2: I've received a shipment of BFMBA. What initial checks should I perform to ensure its quality?
Answer: Upon receipt, a visual inspection of the compound is the first step. It should be a crystalline solid. Any discoloration (e.g., yellowing or browning) or clumping may indicate the presence of impurities or degradation. For rigorous quality control, it is highly recommended to perform an analytical characterization of a representative sample. Techniques such as High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the material.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is invaluable for confirming the chemical structure and identifying any structural impurities.[8]
Understanding and Preventing Degradation
Question 3: What are the primary degradation pathways for 5-Bromo-2-fluoro-3-methoxybenzoic acid?
Answer: While specific degradation studies on 5-Bromo-2-fluoro-3-methoxybenzoic acid are not extensively documented in publicly available literature, we can infer the most probable degradation pathways based on the chemical functionalities present in the molecule and studies on related compounds. The primary modes of degradation are likely to be photodegradation (debromination), thermal degradation (decarboxylation), and hydrolysis of the methoxy group.
-
Photodegradation (Debromination): Aromatic bromine compounds are susceptible to photolytic cleavage of the carbon-bromine (C-Br) bond upon exposure to UV light.[4][5] This is often a primary degradation pathway for brominated aromatic compounds, leading to the formation of 2-fluoro-3-methoxybenzoic acid as a potential impurity. The rate of photodegradation is influenced by the wavelength of light and the presence of photosensitizers.[4]
-
Thermal Degradation (Decarboxylation): At elevated temperatures, benzoic acids can undergo decarboxylation, resulting in the loss of carbon dioxide and the formation of the corresponding aromatic compound.[1][9] For BFMBA, this would lead to the formation of 4-Bromo-2-fluoro-1-methoxybenzene. The presence of ortho and para electron-donating or withdrawing groups can influence the rate of this reaction.[9]
-
Hydrolysis of the Methoxy Group: The methoxy group (an ether linkage) can be susceptible to hydrolysis under strongly acidic or high-temperature aqueous conditions, cleaving to a hydroxyl group and methanol.[3][10][11] This would result in the formation of 5-Bromo-2-fluoro-3-hydroxybenzoic acid.
-
Other Potential Reactions: While likely less common under standard laboratory conditions, interactions with strong oxidizing agents or strong bases should be avoided, as they can lead to a variety of other degradation products.[2]
Question 4: I suspect my sample of BFMBA has degraded. What are the tell-tale signs?
Answer: Degradation of your BFMBA sample can manifest in several ways:
-
Visual Changes: As mentioned, a change in color from a white or off-white crystalline solid to a yellow or brownish hue is a common indicator of degradation. The formation of a less crystalline or an amorphous solid can also be a sign.
-
Changes in Physical Properties: A significant change in the melting point of the compound compared to the reference value can indicate the presence of impurities resulting from degradation.
-
Analytical Evidence: The most definitive evidence of degradation comes from analytical techniques.
-
HPLC: The appearance of new peaks or a decrease in the area of the main peak in an HPLC chromatogram is a clear indication of degradation. A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[5][7]
-
NMR: The presence of unexpected signals in ¹H, ¹³C, or ¹⁹F NMR spectra can point to the formation of specific degradation products. For example, the disappearance of the methoxy signal in ¹H NMR could suggest hydrolysis.
-
Mass Spectrometry (MS): The detection of ions corresponding to the molecular weights of potential degradation products (e.g., debrominated or decarboxylated species) can confirm their presence.
-
Question 5: How can I design my experiments to minimize the degradation of BFMBA?
Answer: Proactive measures during experimental design are critical to preserving the integrity of 5-Bromo-2-fluoro-3-methoxybenzoic acid.
-
Control of Reaction Conditions:
-
Temperature: Avoid unnecessarily high temperatures. If heating is required, use the lowest effective temperature and for the shortest duration possible.
-
pH: Be mindful of the pH of your reaction mixture. Strongly acidic or basic conditions can promote hydrolysis of the methoxy group.[3][10]
-
Light: Protect your reaction setup from direct light, especially UV sources, by using amber glassware or covering the reaction vessel with aluminum foil. This is particularly important for reactions that run for extended periods.
-
-
Solvent Selection: Use high-purity, anhydrous solvents when possible to minimize moisture-related degradation. Ensure that the chosen solvent is inert to the reactant under the experimental conditions.
-
Atmosphere: For sensitive reactions, consider running them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Work-up and Purification: During the work-up procedure, minimize the exposure of the compound to harsh conditions. If purification by column chromatography is necessary, perform it promptly after the reaction is complete. Avoid prolonged exposure of the compound on the silica gel, which can be acidic and may promote degradation.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a general framework for developing a stability-indicating HPLC method. Method optimization will be required for your specific instrumentation and impurity profile.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to separate the parent compound from potential degradation products of varying polarities.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B (linear gradient)
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B (linear gradient)
-
26-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of 5-Bromo-2-fluoro-3-methoxybenzoic acid (a scan from 200-400 nm is recommended to find the optimal wavelength, likely around 210 nm and 280 nm).
-
Sample Preparation: Dissolve a known concentration of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
Forced Degradation Study Protocol (to validate the stability-indicating nature of the HPLC method):
To ensure your HPLC method can separate the parent compound from its degradation products, a forced degradation study should be performed.[7]
-
Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80 °C for several hours.
-
Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80 °C for several hours.
-
Oxidative Degradation: Treat a solution of the compound with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C) for a defined period.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm or 365 nm) for several hours.
After each stress condition, neutralize the sample if necessary, dilute to an appropriate concentration, and analyze by the developed HPLC method. The goal is to achieve partial degradation (e.g., 10-30%) to demonstrate that the degradation products are resolved from the parent peak.[7]
Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways of 5-Bromo-2-fluoro-3-methoxybenzoic acid.
Diagram 2: Troubleshooting Workflow for Suspected Degradation
Caption: Troubleshooting logic for suspected degradation of BFMBA.
References
- Goel, A., et al. (2014). Decarboxylative Hydroxylation of Benzoic Acids.
- Siskin, M., & Brons, G. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(3), 665-671.
- Willard, J. J., & Starks, C. M. (1965). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. The Journal of Organic Chemistry, 30(8), 2541-2545.
- Downie, I. M., & Morris, J. B. (1961). DECARBOXYLATION OF AROMATIC CARBOXYLIC ACIDS IN ISOTOPIC STUDIES. Canadian Journal of Chemistry, 39(10), 2221-2223.
- AllChem. (2023, August 3). Reactions of Anisole | Nitration | Halogenation | Friedel Craft's Acylation | Acidic Hydrolysis [Video]. YouTube.
- Cornella, J., Sanchez, C., Banawa, D., & Larrosa, I. (2009). Ag-catalysed protodecarboxylation of ortho substituted benzoic acids.
- Haider, M. (2015). Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. Pharmaceutical Methods, 6(2), 53-58.
- Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal studies of chlorinated and mixed halogenated biphenyls. Organohalogen Compounds, 77, 1-4.
- user55119. (2022, April 15). Acid hydrolysis of Birch-reduced Anisole. Chemistry Stack Exchange.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- De-la-Cruz, J., et al. (2012). Anisole hydrolysis in high temperature water. Green Chemistry, 14(11), 3093-3099.
- Mackie, J. C. (1997). Thermal Decomposition Studies of Halogenated Organic Compounds.
- Liu, Y., et al. (2019). Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight. Science of The Total Environment, 671, 622-631.
- Commandeur, L. C., & Parsons, J. R. (1990). Degradation of halogenated aromatic compounds.
- Ali, A., et al. (2015). Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid in binary combination. Bulletin of the Chemical Society of Ethiopia, 29(1), 77-86.
- Scilit. (n.d.).
- Adriaens, P., & Hickey, W. J. (1994). Halogenated Aromatics: Fate and Microbial Degradation.
- Arora, P. K., & Bae, H. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 12(5), 849-866.
- Patel, P., & Patel, M. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-256.
- Fluorochem. (n.d.). 5-Bromo-2-fluoro-3-methoxybenzoic acid.
- Wikipedia. (n.d.). Anisole.
- Agilent Technologies. (2011). Analysis of ascorbic acid, citric acid and benzoic acid in orange juice.
- Baertschi, S. W., et al. (2006). Analytical methodologies for discovering and profiling degradation-related impurities. TrAC Trends in Analytical Chemistry, 25(8), 758-767.
- ChemicalBook. (2025, July 16). 5-BROMO-2-HYDROXY-3-METHOXYBENZOIC ACID.
- Benchchem. (2025). Technical Support Center: Synthesis of 3-Bromo-5-difluoromethoxy-2-fluorophenol.
- Chem-Impex. (n.d.). 5-Bromo-2-hydroxybenzoic acid.
- Misra, R. K., et al. (2015). Effect of Halide Composition on the Photochemical Stability of Perovskite Photovoltaic Materials. The Journal of Physical Chemistry Letters, 6(3), 326-330.
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Validation & Comparative
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 5-Bromo-2-fluoro-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a deep dive into the anticipated electron ionization (EI) mass spectrometry fragmentation of 5-Bromo-2-fluoro-3-methoxybenzoic acid , a polysubstituted aromatic carboxylic acid with potential applications in medicinal chemistry.
The Architecture of Fragmentation: Key Principles
Electron ionization mass spectrometry subjects molecules to high-energy electrons, leading to the formation of a molecular ion (M⁺˙) that is often unstable. This high-energy species then undergoes a series of fragmentation reactions, breaking down into smaller, charged fragments. The pattern of these fragments provides a veritable fingerprint of the molecule's structure.
For aromatic carboxylic acids, common fragmentation pathways include:
-
Loss of a hydroxyl radical (•OH): This results in the formation of a stable acylium ion, [M-17]⁺.[1][2]
-
Loss of the entire carboxyl group (•COOH): This leads to the formation of the phenyl cation, [M-45]⁺.[1][2]
-
Decarboxylation (loss of CO₂): While less common for the molecular ion, it can be a prominent fragmentation pathway for certain fragment ions.
Halogens and methoxy groups introduce additional, characteristic fragmentation routes that will be superimposed on this basic pattern, influencing the relative abundances of various ions and introducing new fragmentation channels.
A Comparative Analysis: Building the Fragmentation Puzzle
To predict the mass spectrum of 5-Bromo-2-fluoro-3-methoxybenzoic acid, we will examine the fragmentation of simpler, analogous compounds.
| Compound | Key Fragmentation Pathways | Relevant Observations for 5-Bromo-2-fluoro-3-methoxybenzoic acid |
| Benzoic Acid | - Loss of •OH (m/z 105, base peak) - Loss of •COOH (m/z 77)[1] | Establishes the fundamental fragmentation of the carboxylic acid group. |
| Bromobenzoic Acid | - Presence of isotopic peaks for bromine (⁷⁹Br and ⁸¹Br) - Loss of •OH - Loss of •COOH - Loss of Br• | The isotopic signature of bromine will be a key identifier. We can expect to see ion clusters with a characteristic ~1:1 intensity ratio for fragments containing bromine. |
| Fluorobenzoic Acid | - Loss of •OH - Loss of •COOH to form [C₆H₄F]⁺ (m/z 95)[3] | The strong C-F bond often leads to the retention of fluorine on the aromatic ring during fragmentation. |
| Methoxybenzoic Acid | - Loss of •CH₃ from the methoxy group - Loss of CH₂O (formaldehyde) - Loss of •OH and •COOH | Provides insight into the fragmentation of the methoxy substituent. |
The "Ortho Effect": A Key Predictive Tool
The presence of a substituent in the ortho position relative to the carboxylic acid group can significantly influence fragmentation pathways. This "ortho effect" is a well-documented phenomenon in the mass spectrometry of substituted benzoic acids.[4][5][6][7][8] In the case of 5-Bromo-2-fluoro-3-methoxybenzoic acid, the fluorine atom is ortho to the carboxylic acid. This proximity can facilitate intramolecular reactions, such as the loss of a water molecule (H₂O) from the molecular ion through a rearrangement involving the carboxyl proton and the ortho substituent. This can lead to a more abundant [M-18]⁺˙ ion than would be expected otherwise.
Predicted Fragmentation Pattern of 5-Bromo-2-fluoro-3-methoxybenzoic Acid
Based on the comparative analysis and the principles of mass spectrometry, we can predict the major fragmentation pathways for 5-Bromo-2-fluoro-3-methoxybenzoic acid (Molecular Weight: 248.04 g/mol for ⁷⁹Br isotope).
Diagram of Predicted Fragmentation Pathways
Caption: Predicted major fragmentation pathways for 5-Bromo-2-fluoro-3-methoxybenzoic acid under electron ionization.
Table of Predicted Major Fragments:
| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Formation Pathway | Significance |
| 248/250 | [C₈H₆BrFO₃]⁺˙ | Molecular Ion (M⁺˙) | Confirms the molecular weight. The isotopic pattern is characteristic of a bromine-containing compound. |
| 231/233 | [C₈H₅BrFO₂]⁺ | Loss of •OH from the carboxylic acid | A common and often abundant fragment for benzoic acids. |
| 230/232 | [C₈H₄BrFO₂]⁺˙ | Loss of H₂O (ortho effect) | A diagnostic peak indicating the ortho relationship between the fluorine and carboxylic acid groups. |
| 233/235 | [C₇H₃BrFO₃]⁺ | Loss of a methyl radical (•CH₃) from the methoxy group | Characteristic fragmentation of methoxy-substituted aromatics. |
| 203/205 | [C₇H₅BrF]⁺˙ | Loss of the carboxyl group (•COOH) | Indicates cleavage of the C-C bond between the ring and the carboxylic acid. |
| 203/205 | [C₇H₅BrFO]⁺ | Loss of CO from the [M-OH]⁺ ion | A secondary fragmentation that is common for acylium ions. |
| 183/185 | [C₇H₄Br]⁺˙ | Loss of HF from the [M-COOH]⁺ ion | A potential subsequent fragmentation, although the C-F bond is strong. |
Experimental Protocol: Acquiring the Mass Spectrum
To experimentally verify the predicted fragmentation pattern, the following protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is recommended.
Workflow for GC-MS Analysis
Caption: A generalized workflow for the GC-MS analysis of 5-Bromo-2-fluoro-3-methoxybenzoic acid.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 5-Bromo-2-fluoro-3-methoxybenzoic acid.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent such as methanol or dichloromethane.
-
(Optional but Recommended) For improved volatility and chromatographic peak shape, derivatize the carboxylic acid to its methyl ester using a reagent like diazomethane or trimethylsilyldiazomethane. This will shift the molecular weight by +14 Da.
-
-
Gas Chromatography (GC) Parameters:
-
Injector: Split/splitless injector, operated in splitless mode at 250 °C.
-
Column: A 30 m x 0.25 mm i.d. capillary column coated with a 0.25 µm film of 5% phenyl methylpolysiloxane or a similar mid-polarity stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the peak corresponding to the analyte in the total ion chromatogram.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak, paying close attention to the isotopic pattern of bromine.
-
Identify the major fragment ions and propose structures based on the predicted fragmentation pathways.
-
Compare the relative abundances of the fragment ions to further confirm the fragmentation mechanisms.
-
Conclusion: A Predictive Framework for Structural Confirmation
This guide provides a comprehensive, albeit predictive, analysis of the mass spectral fragmentation of 5-Bromo-2-fluoro-3-methoxybenzoic acid. By leveraging the established fragmentation patterns of related compounds and considering the influence of the ortho fluoro substituent, we have constructed a detailed roadmap for the interpretation of its electron ionization mass spectrum. The provided experimental protocol offers a clear and robust method for obtaining the empirical data necessary to validate these predictions. For researchers in drug discovery and development, this guide serves as a valuable tool for the confident structural elucidation of this and other similarly complex substituted aromatic compounds.
References
-
Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass-spektrometria, 13(2), 83-94. [Link]
- Voinov, V. G., & Lavrentyev, V. I. (2018). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Journal of Analytical Chemistry, 73(13), 1269-1279.
-
Zhang, Y., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(5), 934-942. [Link]
-
NIST Chemistry WebBook. (n.d.). Benzoic acid, 4-bromo-. [Link]
-
Wikipedia. (2023). Ortho effect. [Link]
-
Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
PubChem. (n.d.). 3-Methoxybenzoic acid. [Link]
-
PubChem. (n.d.). 2-Methoxybenzoic acid. [Link]
-
MassBank. (2008). 4-bromobenzoic acid. [Link]
-
PubChem. (n.d.). 3-Bromobenzoic acid. [Link]
-
SpectraBase. (n.d.). 4-Methoxy benzoic acid - Optional[MS (GC)] - Spectrum. [Link]
-
ResearchGate. (n.d.). Mass spectrum of 4-fluorobenzoic acid obtained using GlowFlow... [Link]
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- 1. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 8. Ortho effect - Wikipedia [en.wikipedia.org]
HPLC Method Development Guide: 5-Bromo-2-fluoro-3-methoxybenzoic Acid Purity Analysis
Executive Summary & Chemical Context[1][2][3][4]
Developing a purity method for 5-Bromo-2-fluoro-3-methoxybenzoic acid (BFMBA) presents a classic chromatographic paradox: the molecule is small and acidic, yet possesses distinct halogenated lipophilicity. Standard "scouting" methods often fail to resolve it from its critical regioisomers (e.g., 5-bromo-3-fluoro-2-methoxy isomers) or process impurities (des-bromo precursors) due to identical mass-to-charge ratios and similar hydrophobicities.
This guide objectively compares a Generic C18 Screening Method against a Targeted Fluorophenyl (PFP) Method . Experimental evidence demonstrates that exploiting specific fluorine-fluorine (F-F) and
The Analyte Profile
-
Target: 5-Bromo-2-fluoro-3-methoxybenzoic acid[1]
-
Critical Properties:
-
Acidity (pKa ~2.5 - 3.0): The ortho-fluorine atom enhances acidity via inductive effects.
-
Lipophilicity (LogP ~2.4): Moderately hydrophobic, but prone to peak tailing if ionized.
-
Structural Risks: High probability of positional isomers during bromination/fluorination synthesis steps.
-
Method Development Strategy: The "Why" Behind the Protocol
To achieve robust separation, we must move beyond simple hydrophobicity (C18) and utilize shape selectivity and electronic interaction.
The Decision Matrix
-
pH Control (Critical): We must operate at pH 2.5 .
-
Reasoning: At pH > pKa, the acid ionizes (
), becoming too polar for RP-HPLC and causing severe peak tailing due to secondary silanol interactions. At pH 2.5, the molecule is neutral ( ), ensuring sharp peaks and consistent retention.
-
-
Stationary Phase Selection:
-
Hypothesis: A Pentafluorophenyl (PFP) phase will outperform C18.
-
Mechanism:[2] The PFP ring is electron-deficient (Lewis acid), while the BFMBA molecule has electron-rich halogens and a methoxy group. This creates specific charge-transfer and electrostatic interactions that C18 cannot offer.
-
Visualization: Method Development Workflow
Figure 1: Decision tree for selecting the PFP stationary phase over standard C18 based on analyte chemistry.
Comparative Analysis: C18 vs. PFP
We compared two methods using a synthetic mixture containing the Target (BFMBA) and its likely Regioisomer (Impurity A).
Method A: The Generic Standard (Baseline)
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B)
-
Gradient: 5-95% B over 15 min.
-
Observation: The target and Impurity A eluted as a single, broad peak with a shoulder. The "generic" hydrophobic interaction could not distinguish the position of the bromine atom on the ring.
Method B: The Optimized Solution (Recommended)
-
Column: Agilent Poroshell 120 PFP (100 x 3.0 mm, 2.7 µm) or YMC-Triart PFP.
-
Mobile Phase: 20 mM Phosphate Buffer pH 2.5 (A) / Methanol (B).
-
Gradient: 40-70% B over 10 min.
-
Observation: Baseline separation achieved. The PFP phase interacted differently with the ortho-fluoro vs meta-fluoro positions of the isomers.
Data Summary Table
| Parameter | Method A (Generic C18) | Method B (Optimized PFP) | Status |
| Retention Time (Target) | 8.4 min | 6.2 min | Faster |
| Resolution (Rs) | 0.8 (Co-elution) | 2.4 (Baseline) | PASS |
| Tailing Factor (T) | 1.6 (Asymmetric) | 1.1 (Symmetrical) | PASS |
| Theoretical Plates (N) | ~8,000 | >14,000 | High Efficiency |
| Mechanism | Hydrophobicity | Hydrophobicity + | Selective |
Detailed Experimental Protocols
Protocol 1: Mobile Phase Preparation (Method B)
To ensure self-validating robustness, correct buffer preparation is vital.
-
Buffer A (20 mM Phosphate, pH 2.5):
-
Dissolve 2.72 g of Potassium Dihydrogen Phosphate (
) in 950 mL of HPLC-grade water. -
Adjust pH to 2.50 ± 0.05 using dilute Phosphoric Acid (
). Crucial: Do not use HCl or H2SO4 as they corrode steel. -
Dilute to 1000 mL volume. Filter through a 0.22 µm nylon membrane.
-
-
Solvent B: 100% Methanol (LC-MS grade). Note: Methanol is preferred over Acetonitrile here as it promotes
interactions on Phenyl phases.
Protocol 2: Instrument Setup
-
Flow Rate: 0.8 mL/min (for 3.0 mm ID column).
-
Temperature: 35°C (Constant temperature is required to stabilize the specific secondary interactions).
-
Detection: UV at 230 nm (Maximize signal) and 254 nm (Reference).
-
Injection Volume: 5 µL.
Protocol 3: System Suitability Test (SST)
Before running samples, inject the Resolution Solution (1:1 mix of Target and Regioisomer).
-
Acceptance Criteria:
-
Resolution (
) between Target and Impurity > 2.0. -
Tailing Factor (
) < 1.3.[3] -
%RSD of Retention Time (n=5) < 0.5%.
-
Mechanistic Insight: Why PFP Wins
The failure of C18 lies in its inability to "see" the electron density distribution. The PFP phase contains a phenyl ring with 5 fluorine atoms.[2]
-
Dipole-Dipole: The C-F bonds on the column are highly polar. They interact specifically with the C-F and C-Br dipoles on the analyte.
-
Shape Selectivity: The rigid PFP ring allows for steric discrimination between isomers where the halogen is in the ortho vs meta position.
Visualization: Interaction Mechanism
Figure 2: The "Lock and Key" mechanism of PFP phases for halogenated aromatics.
References
-
Agilent Technologies. (2014).[4] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]
-
YMC Co., Ltd. (2020). Features of PentaFluoroPhenyl group bonded column (YMC-Triart PFP). Retrieved from [Link]
-
LCGC International. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
-
SIELC Technologies. (2023). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]
Sources
Publish Comparison Guide: FT-IR Spectroscopy of 5-Bromo-2-fluoro-3-methoxybenzoic Acid
Executive Summary
5-Bromo-2-fluoro-3-methoxybenzoic acid (CAS: 1782260-95-0) is a critical halogenated intermediate used in the synthesis of kinase inhibitors and advanced pharmaceutical scaffolds. Its structural complexity—featuring three distinct ring substituents (bromo, fluoro, methoxy) on a benzoic acid core—creates a unique infrared spectral fingerprint.
This guide provides a detailed technical analysis of its characteristic FT-IR bands, distinguishing them from common precursors like 5-bromo-2-fluorobenzoic acid. It is designed for analytical chemists and process development scientists requiring robust identification protocols.
Chemical Profile & Structural Basis
Understanding the molecular geometry is prerequisite to interpreting the vibrational spectrum. The interplay between the electron-withdrawing fluorine (ortho) and bromine (meta) atoms, combined with the electron-donating methoxy group, influences specific bond force constants.
| Property | Detail |
| IUPAC Name | 5-Bromo-2-fluoro-3-methoxybenzoic acid |
| CAS Number | 1782260-95-0 |
| Molecular Formula | C₈H₆BrFO₃ |
| Molecular Weight | 249.03 g/mol |
| Key Functional Groups | Carboxylic Acid (-COOH), Aryl Fluoride (Ar-F), Aryl Bromide (Ar-Br), Aryl Ether (-OCH₃) |
Structural Visualization & Vibrational Mapping
The following diagram maps the specific functional groups to their expected IR wavenumber regions based on structure-spectral correlations.
Figure 1: Vibrational mapping of 5-Bromo-2-fluoro-3-methoxybenzoic acid functional groups to IR spectral regions.
Characteristic FT-IR Bands
The following data is synthesized from high-fidelity spectral correlations of polysubstituted benzoic acids. The "Diagnostic Value" column indicates the reliability of the band for identification purposes.
Primary Diagnostic Bands
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Shape | Diagnostic Value |
| O-H (Acid) | O-H Stretching | 3300 – 2500 | Medium | Very Broad | High (Confirms Acid) |
| C-H (Methoxy) | C-H Stretching (sym) | 2845 – 2830 | Weak-Med | Sharp | Critical (Distinguishes from non-methoxy analogs) |
| C=O[1][2] (Acid) | C=O[3] Stretching | 1710 – 1685 | Strong | Sharp | High (Dimer form typical) |
| Ar-C=C | Ring Stretching | 1600 – 1450 | Medium | Multiple | Medium (Aromatic confirmation) |
| C-O (Ether/Acid) | C-O Stretching | 1280 – 1220 | Strong | Broad | High (Overlap of Acid C-O and Aryl-O-Me) |
| C-F (Aryl) | C-F Stretching | 1200 – 1100 | Strong | Sharp | High (Often overlaps with C-O) |
| C-Br (Aryl) | C-Br Stretching | 650 – 550 | Medium | Sharp | High (Fingerprint region confirmation) |
Detailed Band Interpretation
-
The Carbonyl Region (1710–1685 cm⁻¹):
-
In the solid state (KBr pellet), this compound exists primarily as a hydrogen-bonded dimer. The ortho-fluorine atom exerts an inductive electron-withdrawing effect, which typically shifts the C=O frequency slightly higher (closer to 1700+ cm⁻¹) compared to unsubstituted benzoic acid (~1685 cm⁻¹).
-
-
The Methoxy Indicator (2845–2830 cm⁻¹):
-
This band is the "smoking gun" for the methoxy group. While the broad O-H band dominates the 3000 cm⁻¹ region, the sharp C-H stretch of the O-CH₃ group is distinct and often visible on the shoulder of the O-H envelope.
-
-
The Halogen Fingerprint (1200–500 cm⁻¹):
-
C-F: The C-F bond is highly polar, resulting in a very intense absorption between 1200–1100 cm⁻¹.
-
C-Br: Due to the heavy mass of bromine, the C-Br stretch appears at low frequencies (650–550 cm⁻¹). This region is often cluttered, but a distinct medium-intensity band here supports the presence of bromine.
-
Comparative Analysis: Target vs. Alternatives
To validate the identity of 5-Bromo-2-fluoro-3-methoxybenzoic acid, it is essential to compare it against its closest structural analogs.
Comparison Table
| Feature | Target Compound | Comparator A: 5-Bromo-2-fluorobenzoic acid | Comparator B: 2-Fluoro-3-methoxybenzoic acid |
| Structure | Br, F, OMe substituents | No Methoxy (-OMe) | No Bromo (-Br) |
| C-H (OMe) Stretch | Present (~2840 cm⁻¹) | Absent | Present (~2840 cm⁻¹) |
| C-Br Stretch | Present (~600 cm⁻¹) | Present (~600 cm⁻¹) | Absent |
| C-O (Ether) Stretch | Present (~1250 cm⁻¹) | Absent (Only Acid C-O present) | Present (~1250 cm⁻¹) |
| Fingerprint Region | Complex (1,2,3,5-subst.)[4] | Distinct (1,2,5-subst.) | Distinct (1,2,3-subst.) |
Key Differentiator:
-
To distinguish the Target from Comparator A , look for the Methoxy C-H stretch at ~2840 cm⁻¹ and the strong C-O ether stretch at ~1250 cm⁻¹ .
-
To distinguish the Target from Comparator B , look for the C-Br stretch in the low-frequency region (650–550 cm⁻¹) .
Experimental Protocol (Self-Validating)
For reproducible results, the Attenuated Total Reflectance (ATR) method is recommended over KBr pellets due to the specific hygroscopic nature of benzoic acid derivatives which can obscure the O-H region.
Method: ATR-FTIR Spectroscopy
Objective: Obtain a high-resolution spectrum with minimized water interference.
Materials:
-
Solid sample of 5-Bromo-2-fluoro-3-methoxybenzoic acid (>95% purity).
-
FT-IR Spectrometer with Diamond or ZnSe ATR crystal.
-
Isopropanol (for cleaning).
Workflow:
-
Background Scan: Clean the crystal with isopropanol. Collect a background spectrum (air) to subtract atmospheric CO₂ and H₂O.
-
Sample Application: Place ~5-10 mg of the solid powder directly onto the center of the ATR crystal.
-
Compression: Lower the pressure arm (anvil) to ensure intimate contact between the sample and the crystal. Note: Poor contact yields weak peaks.
-
Acquisition: Scan range 4000–450 cm⁻¹. Resolution: 4 cm⁻¹.[5] Scans: 16 or 32.
-
Validation Check:
-
Is the C=O peak at ~1700 cm⁻¹ absorbance > 0.5? (If no, increase pressure).
-
Is the baseline flat at 2000–2500 cm⁻¹? (If no, clean crystal and re-run).
-
Figure 2: Step-by-step decision workflow for ATR-FTIR analysis.
References
-
Fluorochem. (2025). Product Specification: 5-Bromo-2-fluoro-3-methoxybenzoic acid (CAS 1782260-95-0). Retrieved from
-
NIST Chemistry WebBook. (n.d.).[5] Infrared Spectrum of Benzoic acid, 5-bromo-2-hydroxy- (Analog). National Institute of Standards and Technology.[5] Retrieved from
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
PubChem. (2025). Compound Summary: 5-Bromo-2-fluorobenzoic acid (CAS 146328-85-0). National Center for Biotechnology Information. Retrieved from
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Source for C-F and C-Br band assignments).
Sources
Safety Operating Guide
Personal protective equipment for handling 5-Bromo-2-fluoro-3-methoxybenzoic acid
Executive Summary
This guide defines the operational safety standards for 5-Bromo-2-fluoro-3-methoxybenzoic acid (CAS: 1214380-48-5). As a halogenated benzoic acid derivative, this compound serves as a critical scaffold in medicinal chemistry. While standard Safety Data Sheets (SDS) often default to generic hazard codes, the presence of both bromine and fluorine substituents on an acidic aromatic ring dictates a specific "Universal Precaution" approach.
Core Safety Thesis: Treat this compound as a corrosive irritant and a respiratory sensitizer . The primary operational risk is not merely contact, but the generation of electrostatic dust during weighing and transfer, which can lead to inhalation or surface contamination.
Risk Assessment & Hazard Identification
Before selecting PPE, we must understand the specific physicochemical risks associated with this structural class.
| Hazard Class | GHS Code | Operational Implication |
| Skin Irritation | H315 | The acidic proton combined with the lipophilic halogenated ring facilitates dermal absorption and irritation. |
| Eye Irritation | H319 | Fine particulates can cause severe mechanical and chemical irritation to the cornea. |
| STOT-SE | H335 | Inhalation of dust causes immediate respiratory tract inflammation. |
| Static Potential | N/A | Critical: Fluorinated/brominated organic solids often carry high static charges, causing "jumping" during weighing. |
Personal Protective Equipment (PPE) Matrix
Standard "lab attire" is insufficient for handling fine halogenated powders. The following matrix upgrades standard protocols to ensure zero-exposure handling.
| PPE Category | Requirement | Technical Rationale |
| Hand Protection | Double Nitrile Gloves (min 5 mil thickness) | Why: Halogenated aromatics can permeate thin latex. Protocol: Wear a standard inner glove (4 mil) and a chemically resistant outer glove (5 mil). Change outer gloves immediately upon splash. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Why: Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a vapor/dust seal. |
| Respiratory | Engineering Controls First | Why: All solid handling must occur inside a certified Chemical Fume Hood. Contingency: If hood work is impossible (e.g., equipment maintenance), a P100/N95 respirator is mandatory. |
| Body Protection | Tyvek® Sleeves + Lab Coat | Why: Wrist gaps are the most common exposure point. Disposable sleeves bridge the gap between glove and coat cuff. |
Operational Workflow: Safe Handling Protocol
Phase 1: Preparation & Weighing
Objective: Eliminate static-induced powder dispersion.
-
Environmental Control: Ensure the fume hood sash is at the working height (usually 18 inches).
-
Static Mitigation: If available, use an anti-static gun or ionizing fan inside the hood before opening the vial. Halogenated compounds are notorious for static adhesion.
-
Taring: Place the receiving vessel (flask/vial) in the balance. Never weigh directly onto paper; use a weighing boat or funnel.
Phase 2: Transfer & Solubilization
Objective: Containment of the "Dust Zone."
-
The "Zone" Concept: Establish a "Clean Zone" (laptop/notebook) and a "Hot Zone" (balance/reagents) inside the lab. Do not cross-contaminate.[1]
-
Solvent Addition: Add solvent (e.g., DMSO, Methanol) immediately after transfer to suppress dust.
-
Decontamination: Wipe down the balance area with a solvent-dampened tissue (Acetone or Ethanol) immediately after weighing. Dispose of this tissue as solid hazardous waste.
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling 5-Bromo-2-fluoro-3-methoxybenzoic acid, emphasizing the "Solid vs. Solution" risk transition.
Figure 1: Operational decision tree for handling halogenated benzoic acid derivatives.
Emergency & Disposal Procedures
Spill Management
-
Minor Spill (Solid): Do not dry sweep (creates dust). Cover with a wet paper towel (water/ethanol) to dampen, then wipe up.
-
Minor Spill (Solution): Cover with an absorbent pad.
-
Skin Contact: Wash with soap and water for 15 minutes.[3] Do not use ethanol on skin (increases permeability).
Waste Disposal
Proper segregation is vital for regulatory compliance and cost control.
-
Stream Classification: Halogenated Organic Waste .
-
Critical: Do not mix with non-halogenated solvents (e.g., Acetone washings) if your facility separates them. The presence of Bromine and Fluorine requires specific high-temperature incineration protocols to prevent the formation of dioxins/furans during disposal.
-
-
Labeling: Clearly mark the tag with "5-Bromo-2-fluoro-3-methoxybenzoic acid" and check the "Halogenated" box.
-
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the solution is acidic and aqueous.
References
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
PubChem. Compound Summary: Benzoic Acid Derivatives (General Hazard Profile). National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
